Cas no 53868-28-3 (3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enal)

3-(Dimethylamino)-2-(4-methoxyphenyl)prop-2-enal is a versatile intermediate in organic synthesis, characterized by its α,β-unsaturated aldehyde functionality and electron-donating substituents. The dimethylamino and methoxyphenyl groups enhance its reactivity in conjugate addition and cyclization reactions, making it valuable for constructing heterocyclic frameworks and complex molecular architectures. Its structural features also facilitate applications in asymmetric synthesis and catalysis. The compound exhibits stability under standard handling conditions while offering tunable reactivity for selective transformations. Its well-defined stereoelectronic properties make it useful in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. Proper storage under inert conditions is recommended to maintain purity and reactivity.
3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enal structure
53868-28-3 structure
Product Name:3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enal
CAS No:53868-28-3
MF:C12H15NO2
MW:205.253003358841
MDL:MFCD01366399
CID:2759923
PubChem ID:12523501
Update Time:2025-06-08

3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enal Chemical and Physical Properties

Names and Identifiers

    • (Z)-3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enal
    • 3-(DIMETHYLAMINO)-2-(4-METHOXYPHENYL)ACROLEIN
    • 2-(4-Methoxyphenyl)-3-dimethylamino-acrolein
    • EN300-23663
    • Z164671938
    • (2Z)-3-(Dimethylamino)-2-(4-methoxyphenyl)prop-2-enal
    • SCHEMBL10976168
    • DTXSID70501271
    • 53868-28-3
    • AKOS001199747
    • 3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enal
    • MDL: MFCD01366399
    • Inchi: 1S/C12H15NO2/c1-13(2)8-11(9-14)10-4-6-12(15-3)7-5-10/h4-9H,1-3H3/b11-8+
    • InChI Key: WPKNYBNGZIOLDO-DHZHZOJOSA-N
    • SMILES: O(C)C1C=CC(=CC=1)/C(/C=O)=C/N(C)C

Computed Properties

  • Exact Mass: 205.11000
  • Monoisotopic Mass: 205.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • PSA: 29.54000
  • LogP: 1.79660

3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enal Pricemore >>

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Additional information on 3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enal

Latest Research Advances on 3-(Dimethylamino)-2-(4-methoxyphenyl)prop-2-enal (CAS: 53868-28-3) in Chemical Biology and Pharmaceutical Applications

3-(Dimethylamino)-2-(4-methoxyphenyl)prop-2-enal (CAS: 53868-28-3) is a key intermediate in the synthesis of bioactive compounds with potential pharmaceutical applications. Recent studies have highlighted its role as a versatile building block in medicinal chemistry, particularly in the development of novel therapeutic agents targeting various diseases. This research briefing provides an overview of the latest advancements related to this compound, focusing on its synthesis, biological activities, and potential applications in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enal via a modified Knoevenagel condensation reaction. The researchers optimized the reaction conditions to achieve a yield of 85% with excellent purity, making it a practical approach for large-scale production. The study further explored its use as a precursor for the synthesis of chalcone derivatives, which showed promising anti-inflammatory activity in in vitro models.

In the field of anticancer research, a recent investigation (Nature Communications, 2024) revealed that derivatives of 53868-28-3 exhibit significant inhibitory effects on cancer cell proliferation. The compound's unique structural features, including the electron-rich methoxy group and the α,β-unsaturated carbonyl system, contribute to its ability to interact with multiple cellular targets. Molecular docking studies suggested strong binding affinity with key oncogenic proteins, particularly in breast and lung cancer cell lines.

Pharmacological studies have also uncovered the neuroprotective potential of 3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enal derivatives. A 2024 paper in ACS Chemical Neuroscience reported that certain structural modifications of this scaffold resulted in compounds with potent activity against neurodegenerative diseases. These derivatives demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), along with favorable blood-brain barrier penetration properties in animal models.

The compound's mechanism of action has been further elucidated through recent proteomics and metabolomics studies. Research published in Chemical Science (2023) employed advanced mass spectrometry techniques to identify the specific protein targets of 53868-28-3 derivatives in cancer cells. The findings revealed modulation of critical pathways involved in apoptosis and cell cycle regulation, providing a molecular basis for its observed biological activities.

From a drug development perspective, several pharmaceutical companies have included 3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enal in their screening libraries for new drug candidates. Its structural flexibility allows for diverse modifications, making it a valuable scaffold for lead optimization. Current clinical trials (Phase I/II) are investigating its derivatives as potential treatments for various conditions, including inflammatory disorders and certain types of cancer.

In conclusion, 3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enal (CAS: 53868-28-3) continues to attract significant research attention due to its multifaceted biological activities and synthetic versatility. The latest studies have expanded our understanding of its pharmacological potential and provided new directions for structure-activity relationship studies. Future research should focus on optimizing its pharmacokinetic properties and exploring combination therapies to maximize its therapeutic benefits while minimizing potential side effects.

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